Cas no 52800-47-2 (3-(Benzyloxy)benzene-1,2-diol)

3-(Benzyloxy)benzene-1,2-diol is a substituted catechol derivative featuring a benzyloxy group at the 3-position. This compound is of interest in organic synthesis due to its bifunctional phenolic structure, which allows for selective modifications at the hydroxyl groups or the benzyl-protected position. The benzyl ether group enhances stability while remaining amenable to deprotection under standard conditions. Its applications include serving as a precursor in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers. The compound’s well-defined reactivity and compatibility with various reaction conditions make it a versatile intermediate for constructing complex aromatic frameworks. High purity grades are available to ensure reproducibility in research and industrial processes.
3-(Benzyloxy)benzene-1,2-diol structure
3-(Benzyloxy)benzene-1,2-diol structure
Product Name:3-(Benzyloxy)benzene-1,2-diol
CAS No:52800-47-2
MF:C13H12O3
MW:216.232583999634
CID:1040917
PubChem ID:11977435
Update Time:2025-09-27

3-(Benzyloxy)benzene-1,2-diol Chemical and Physical Properties

Names and Identifiers

    • 3-(Benzyloxy)benzene-1,2-diol
    • 3-phenylmethoxybenzene-1,2-diol
    • 52800-47-2
    • 1-(benzyloxy) 2,3-dihydroxy benzene
    • CCA80047
    • 1,2-Benzenediol, 3-(phenylmethoxy)-
    • DTXSID60475078
    • SCHEMBL6356278
    • DA-24982
    • A904561
    • 3-benzyloxy-catechol
    • APEOFGNAYJBNMD-UHFFFAOYSA-N
    • MDL: MFCD22372627
    • Inchi: 1S/C13H12O3/c14-11-7-4-8-12(13(11)15)16-9-10-5-2-1-3-6-10/h1-8,14-15H,9H2
    • InChI Key: APEOFGNAYJBNMD-UHFFFAOYSA-N
    • SMILES: O(C1C=CC=C(C=1O)O)CC1C=CC=CC=1

Computed Properties

  • Exact Mass: 216.078644241g/mol
  • Monoisotopic Mass: 216.078644241g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 201
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 49.7Ų

Experimental Properties

  • Density: 1.264
  • Melting Point: 63-65 ºC

3-(Benzyloxy)benzene-1,2-diol Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A019086816-5g
3-(Benzyloxy)benzene-1,2-diol
52800-47-2 95%
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$528.00 2023-09-01
Alichem
A019086816-10g
3-(Benzyloxy)benzene-1,2-diol
52800-47-2 95%
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$772.20 2023-09-01
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
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3-(Benzyloxy)benzene-1,2-diol
52800-47-2 98%
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Crysdot LLC
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52800-47-2 95+%
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$475 2024-07-24
Crysdot LLC
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52800-47-2 95+%
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Additional information on 3-(Benzyloxy)benzene-1,2-diol

Recent Advances in the Study of 3-(Benzyloxy)benzene-1,2-diol (CAS: 52800-47-2) in Chemical Biology and Pharmaceutical Research

The compound 3-(Benzyloxy)benzene-1,2-diol (CAS: 52800-47-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile applications in drug discovery and development. This research brief aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, biological activities, and potential therapeutic applications. The information presented here is based on a comprehensive review of recent peer-reviewed publications, patents, and industry reports.

Recent studies have highlighted the role of 3-(Benzyloxy)benzene-1,2-diol as a key intermediate in the synthesis of various bioactive molecules. Its unique chemical structure, featuring a benzyl-protected catechol moiety, makes it an attractive scaffold for the development of novel pharmaceuticals. Researchers have explored its utility in the synthesis of antioxidants, anti-inflammatory agents, and antimicrobial compounds. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy as a precursor in the synthesis of potent tyrosine kinase inhibitors, which are being investigated for their potential in cancer therapy.

In addition to its synthetic applications, 3-(Benzyloxy)benzene-1,2-diol has been studied for its direct biological activities. A recent investigation published in Bioorganic & Medicinal Chemistry Letters revealed that this compound exhibits moderate inhibitory effects on certain enzymes involved in oxidative stress pathways. These findings suggest its potential as a lead compound for the development of neuroprotective agents targeting neurodegenerative diseases such as Alzheimer's and Parkinson's. The study employed in vitro assays and molecular docking simulations to elucidate the compound's mechanism of action.

Another area of active research involves the pharmacokinetic properties of 3-(Benzyloxy)benzene-1,2-diol. A 2024 preclinical study evaluated its absorption, distribution, metabolism, and excretion (ADME) profiles in rodent models. The results indicated favorable bioavailability and metabolic stability, making it a promising candidate for further drug development. However, challenges such as potential drug-drug interactions and dose optimization remain to be addressed in future studies.

From a technological perspective, recent advancements in green chemistry have enabled more sustainable and efficient synthesis routes for 3-(Benzyloxy)benzene-1,2-diol. A patent filed in early 2024 describes a novel catalytic method that significantly reduces the use of hazardous reagents and improves yield compared to traditional approaches. This development is particularly relevant given the growing emphasis on environmentally friendly pharmaceutical manufacturing processes.

In conclusion, the current body of research on 3-(Benzyloxy)benzene-1,2-diol (CAS: 52800-47-2) demonstrates its multifaceted potential in pharmaceutical applications. While significant progress has been made in understanding its synthetic utility and biological activities, further research is needed to fully explore its therapeutic potential and address remaining challenges in drug development. The compound continues to be an important focus of investigation in chemical biology, with promising prospects for future medicinal applications.

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